molecular formula C10H8BrNO2 B12436265 2-(5-Bromo-1H-indol-2-YL)acetic acid

2-(5-Bromo-1H-indol-2-YL)acetic acid

Cat. No.: B12436265
M. Wt: 254.08 g/mol
InChI Key: MNHHMYSOBVMIQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5-Bromo-1H-indol-2-YL)acetic acid is a chemical compound that belongs to the indole family. Indoles are significant heterocyclic systems found in natural products and drugs. This compound is characterized by the presence of a bromine atom at the 5-position of the indole ring and an acetic acid moiety at the 2-position. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with cyclohexanone in the presence of an acid catalyst to form the indole ring . The bromination is then carried out using bromine or N-bromosuccinimide (NBS) under controlled conditions to introduce the bromine atom at the desired position . Finally, the acetic acid group is introduced through a carboxylation reaction.

Industrial Production Methods

Industrial production of 2-(5-Bromo-1H-indol-2-YL)acetic acid follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(5-Bromo-1H-indol-2-YL)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(5-Bromo-1H-indol-2-YL)acetic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(5-Bromo-1H-indol-2-YL)acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell signaling pathways or induce apoptosis (programmed cell death) in targeted cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-Bromo-1H-indol-2-YL)acetic acid is unique due to the presence of both the bromine atom and the acetic acid moiety, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for scientific research and industrial applications .

Properties

Molecular Formula

C10H8BrNO2

Molecular Weight

254.08 g/mol

IUPAC Name

2-(5-bromo-1H-indol-2-yl)acetic acid

InChI

InChI=1S/C10H8BrNO2/c11-7-1-2-9-6(3-7)4-8(12-9)5-10(13)14/h1-4,12H,5H2,(H,13,14)

InChI Key

MNHHMYSOBVMIQN-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Br)C=C(N2)CC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.